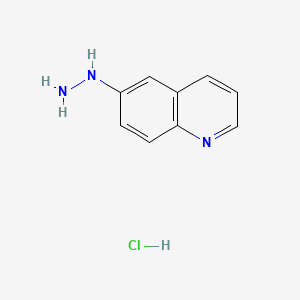

6-Hydrazinylquinoline hydrochloride

Übersicht

Beschreibung

6-Hydrazinylquinoline hydrochloride is an organic compound with the chemical formula C9H10ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and bioanalytical techniques .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinylquinoline hydrochloride typically involves the reaction of 6-hydrazinylquinoline with hydrochloric acid. The process can be summarized as follows:

Starting Material: 6-Hydrazinylquinoline.

Reaction with Hydrochloric Acid: The 6-hydrazinylquinoline is reacted with hydrochloric acid to form this compound.

Purification: The product is purified through crystallization or evaporation methods.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:

Bulk Reaction: Large quantities of 6-hydrazinylquinoline are reacted with hydrochloric acid in industrial reactors.

Purification: The crude product is purified using industrial-scale crystallization or distillation techniques.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydrazinylquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can undergo substitution reactions where the hydrazinyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation Products: Quinoline derivatives.

Reduction Products: Hydrazine derivatives.

Substitution Products: Various substituted quinoline compounds.

Wissenschaftliche Forschungsanwendungen

6-Hydrazinylquinoline hydrochloride has diverse applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Bioanalytical Techniques: It is employed in bioanalytical methods for detecting and quantifying biological molecules.

Chemical Synthesis: It serves as a building block for synthesizing complex organic molecules.

Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Hydrazinylquinoline hydrochloride involves its interaction with molecular targets in biological systems. It can act as an inhibitor or activator of specific enzymes and receptors. The pathways involved include:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.

Receptor Activation: It can activate receptors by mimicking natural ligands.

Signal Transduction: It can modulate signal transduction pathways, leading to various biological effects

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline: A parent compound with similar structural features.

Hydrazinylquinoline: A closely related compound with similar functional groups.

Quinoline Derivatives: Various derivatives with different substituents on the quinoline ring

Uniqueness

6-Hydrazinylquinoline hydrochloride is unique due to its specific hydrazinyl group, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Biologische Aktivität

6-Hydrazinylquinoline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and various therapeutic potentials, particularly focusing on its anticancer, antimicrobial, and antimalarial properties.

Chemical Structure and Synthesis

This compound is derived from quinoline, a well-known scaffold in drug development. The synthesis of hydrazine derivatives typically involves the reaction of quinoline with hydrazine or hydrazone precursors under specific conditions to yield the desired compound . The structural characteristics of 6-hydrazinylquinoline allow for various substitutions, which can enhance its biological activity.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 6-hydrazinylquinoline derivatives. For instance, a study conducted by Eswaran et al. evaluated several quinoline hydrazones against 60 human cancer cell lines at the National Cancer Institute (NCI). Among the tested compounds, several exhibited significant anti-proliferative effects with GI50 values ranging from 0.33 µM to 4.87 µM . The most potent compounds showed comparable efficacy to established chemotherapeutics, indicating that these derivatives could serve as promising candidates in cancer therapy.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | GI50 (µM) | LC50 (µM) | Activity Type |

|---|---|---|---|

| 18b | 0.33 | 4.67 | Antiproliferative |

| 18j | 0.75 | >100 | Antiproliferative |

| Bendamustine | - | - | Clinically used agent |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored extensively. A study highlighted its efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 4 µg/mL . These findings suggest that quinoline derivatives possess significant potential as antimicrobial agents, particularly in light of rising antibiotic resistance.

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| QH-02 | Acinetobacter baumannii | 4 |

| QH-04 | E. coli | 8 |

| QH-05 | S. aureus | 4 |

3. Antimalarial Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promise in antimalarial applications. Research indicates that quinoline derivatives exhibit moderate to high activity against Plasmodium falciparum, with some compounds demonstrating submicromolar activity against chloroquine-resistant strains . The mechanism of action is believed to involve inhibition of hematin crystallization, a critical process for malaria parasite survival.

Table 3: Antimalarial Activity of Quinoline Derivatives

| Compound | Strain | IC50 (nM) |

|---|---|---|

| Compound 1f | CQ-sensitive | 150 |

| Compound 2f | CQ-resistant | 680 |

Case Studies

Several case studies have illustrated the therapeutic potential of hydrazinylquinolines:

- Case Study on Cancer Treatment : A series of hydrazone derivatives were tested for their cytotoxic effects on breast cancer cell lines, showing that certain modifications significantly enhanced their potency compared to standard treatments .

- Antimicrobial Efficacy : In an investigation into new antimicrobial agents, several hydrazinylquinolines were synthesized and tested against multi-drug resistant bacterial strains, yielding promising results that support further development in clinical settings .

Eigenschaften

IUPAC Name |

quinolin-6-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-12-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTZOVRQMIGNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NN)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120209-22-5, 103755-52-8 | |

| Record name | Quinoline, 6-hydrazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120209-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 6-hydrazinyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103755-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.